molecular formula C12H9BrO3S B14662371 2-Bromophenyl benzenesulfonate CAS No. 41480-10-8

2-Bromophenyl benzenesulfonate

Cat. No.: B14662371
CAS No.: 41480-10-8
M. Wt: 313.17 g/mol
InChI Key: OAILHIDJWLPOJQ-UHFFFAOYSA-N
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Description

2-Bromophenyl benzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl benzenesulfonate typically involves the sulfonation of 2-bromophenol followed by esterification. One common method includes the reaction of 2-bromophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonate ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production .

Mechanism of Action

The mechanism of action of 2-Bromophenyl benzenesulfonate involves its interaction with nucleophiles and electrophiles. The bromine atom and the sulfonate group play crucial roles in these interactions. The bromine atom can be displaced by nucleophiles, while the sulfonate group can participate in electrophilic aromatic substitution reactions. These interactions lead to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl benzenesulfonate
  • 2-Iodophenyl benzenesulfonate
  • 4-Bromophenyl benzenesulfonate

Uniqueness

2-Bromophenyl benzenesulfonate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine but less reactive than iodine. This makes this compound a versatile compound in organic synthesis and other applications .

Properties

CAS No.

41480-10-8

Molecular Formula

C12H9BrO3S

Molecular Weight

313.17 g/mol

IUPAC Name

(2-bromophenyl) benzenesulfonate

InChI

InChI=1S/C12H9BrO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H

InChI Key

OAILHIDJWLPOJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br

Origin of Product

United States

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